N-(4-benzamido-3-methylphenyl)-3-bromobenzamide
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Overview
Description
N-(4-benzamido-3-methylphenyl)-3-bromobenzamide: is a synthetic organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide group attached to a brominated benzene ring and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-benzamido-3-methylphenyl)-3-bromobenzamide typically involves the following steps:
Nitration: The starting material, 3-methylphenylamine, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with benzoyl chloride to form N-(4-benzamido-3-methylphenyl)benzamide.
Bromination: Finally, the benzamide is brominated at the meta position using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-benzamido-3-methylphenyl)-3-bromobenzamide can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding N-(4-benzamido-3-methylphenyl)benzamide.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products Formed:
Oxidation: N-(4-benzamido-3-methylphenyl)-3-bromobenzoic acid.
Reduction: N-(4-benzamido-3-methylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-benzamido-3-methylphenyl)-3-bromobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-benzamido-3-methylphenyl)-3-bromobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
- N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide
- N-(4-benzamido-3-methylphenyl)-4-fluorobenzamide
- N-(4-benzamido-3-methylphenyl)-3-propoxybenzamide
Comparison: N-(4-benzamido-3-methylphenyl)-3-bromobenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the brominated compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in research and industry.
Properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-14-12-18(23-21(26)16-8-5-9-17(22)13-16)10-11-19(14)24-20(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIOXYYMDJZUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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